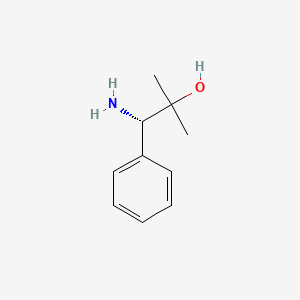![molecular formula C9H12N2O B597380 2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one CAS No. 1231950-42-7](/img/new.no-structure.jpg)
2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are a significant class of compounds due to their wide range of applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Méthodes De Préparation
The synthesis of 2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-isopropyl-1,3-diaminopropane with cyclopentanone in the presence of a dehydrating agent can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, the compound is being explored for its potential therapeutic effects, including its use in the treatment of certain diseases. Additionally, in the industry, it is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may interact with mitochondrial enzymes and affect cellular energy production. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one can be compared with other similar compounds such as 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione and 4-(1H-benzo[d]imidazol-2-yl)aniline. These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1231950-42-7 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.208 |
Nom IUPAC |
2-propan-2-yl-5,6-dihydro-1H-cyclopenta[d]imidazol-4-one |
InChI |
InChI=1S/C9H12N2O/c1-5(2)9-10-6-3-4-7(12)8(6)11-9/h5H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
ZMEQSKIOSXBCHV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(N1)CCC2=O |
Synonymes |
2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)

![4-Chloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B597301.png)
![2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B597303.png)


![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)






